4,4-Dimethylpentane-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40898-19-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4,4-dimethylpentane-2,3-dione |
InChI |
InChI=1S/C7H12O2/c1-5(8)6(9)7(2,3)4/h1-4H3 |
InChI Key |
NHVIQKCLFILTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,4 Dimethylpentane 2,3 Dione and Its Functionalized Derivatives
Precursor Compounds in 4,4-Dimethylpentane-2,3-dione Synthesis
The selection of appropriate starting materials is fundamental to an efficient synthetic route. The most direct and logical precursor for the synthesis of this compound is pinacolone (B1678379) , also known as 3,3-dimethyl-2-butanone. oup.comanu.edu.au Its structure contains the requisite tert-butyl group and an adjacent methyl ketone moiety that can be selectively oxidized.
Further retrosynthetic analysis reveals the precursors to pinacolone itself. A common industrial synthesis involves the gas-phase catalytic reaction of pivalic acid and glacial acetic acid over a metal oxide catalyst. [from previous search 31] This makes these simple carboxylic acids the ultimate base precursors in a multi-step synthesis.
An alternative, though less direct, precursor is 1-diazo-3,3-dimethyl-2-butanone . This diazo compound can be synthesized from pinacolone and can serve as an intermediate for creating the α-diketone functionality through various transformations. [from previous search 2, 4]
Green Chemistry Principles in this compound Synthesis
Traditional synthetic methods, while effective, often conflict with the principles of green chemistry. The classic Riley oxidation, for example, typically employs a stoichiometric or excess amount of selenium dioxide, a toxic and hazardous heavy metal reagent. ic.ac.uk The reaction often utilizes organic solvents such as dioxane, which is also undesirable from an environmental and safety perspective. orgsyn.org
Modern approaches seek to mitigate these issues. One significant improvement is the development of catalytic systems. The oxidation can be performed using only a catalytic amount of a selenium reagent in conjunction with a stoichiometric co-oxidant, such as tert-butyl hydroperoxide (TBHP). mdpi.comic.ac.uk This approach drastically reduces the amount of toxic selenium waste, improves atom economy, and aligns better with green chemistry goals.
A promising frontier in green chemistry is the use of mechanochemistry, which involves conducting reactions via mechanical force (e.g., ball-milling) often in the absence of a bulk solvent. [from previous search 1, 7] This solvent-free approach directly addresses the environmental impact of waste solvents generated in traditional synthesis. While a specific mechanochemical synthesis for this compound has not been reported, the methodology has been successfully applied to the synthesis of other diones and organic compounds. [from previous search 2, 3] Applying this technique could involve milling the precursor ketone (pinacolone) with a solid oxidizing agent, potentially offering a more sustainable and efficient alternative to solvent-based methods.
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 4,4 Dimethylpentane 2,3 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic compound. uobasrah.edu.iq By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map of the molecule can be assembled.
One-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information to fully resolve the structure of 4,4-dimethylpentane-2,3-dione.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and type of hydrogen environments in the molecule. For this compound, the structure predicts two distinct proton signals. Due to the absence of adjacent protons, both signals are expected to be singlets.
| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | | H-1 (CH₃-C=O) | ~2.3 | Singlet | 3H | | H-5 (C(CH₃)₃) | ~1.3 | Singlet | 9H | This is an interactive data table. Click on the headers to sort.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon environments. libretexts.org The symmetry of this compound results in five distinct carbon signals. The carbonyl carbons are characteristically found at the low-field end of the spectrum (160-220 δ). libretexts.org Publicly available data confirms the presence of these key signals. nih.gov
| ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Assignment | Chemical Shift (δ, ppm) | | C-1 (CH₃) | ~25 | | C-2 (C=O) | ~200 | | C-3 (C=O) | ~205 | | C-4 (Quaternary C) | ~45 | | C-5 ((CH₃)₃) | ~26 | This is an interactive data table. Data is predicted based on typical chemical shifts and available information.
Correlation Spectroscopy (COSY) : The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the structure of this compound, there are no protons on adjacent carbons. Therefore, a COSY spectrum is expected to show no cross-peaks, which is a powerful confirmation of the isolated nature of the methyl and tert-butyl proton environments.
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu This is crucial for definitively assigning protonated carbons.
| Predicted HSQC Correlations for this compound | | :--- | :--- | | ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | | ~2.3 (H-1) | ~25 (C-1) | | ~1.3 (H-5) | ~26 (C-5) | This is an interactive data table.
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is key to assembling the molecular skeleton by showing correlations between protons and carbons over two to three bonds. columbia.edu For this compound, several critical long-range correlations would be observed.
| Predicted Key HMBC Correlations for this compound | | :--- | :--- | :--- | | Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | | H-1 (s, ~2.3 ppm) | C-2 (C=O) | 2 | | H-1 (s, ~2.3 ppm) | C-3 (C=O) | 3 | | H-5 (s, ~1.3 ppm) | C-4 (Quaternary) | 2 | | H-5 (s, ~1.3 ppm) | C-3 (C=O) | 3 | This is an interactive data table. These correlations connect the molecular fragments and confirm the dione (B5365651) structure.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers significant structural insight through the analysis of fragmentation patterns. pearson.com
In electron ionization mass spectrometry, the molecular ion (M⁺•) is formed, which then undergoes fragmentation. libretexts.org The fragmentation of α-diketones is often dominated by α-cleavage at the carbonyl groups. core.ac.uk For this compound (MW = 128.17), the molecular ion peak would appear at m/z 128.
Key fragmentation pathways include:
Formation of the Acetylium Ion : Cleavage between C3 and C4 can lead to the loss of a stable tert-butyl radical ((CH₃)₃C•), or cleavage between C1 and C2 can result in the loss of a larger radical. The formation of the highly stable acetylium ion ([CH₃CO]⁺) at m/z 43 is a very common pathway for molecules containing an acetyl group and is often the base peak. core.ac.uk
Formation of the Pivaloyl Cation : Cleavage between C2 and C3 can result in the formation of the pivaloyl cation ([(CH₃)₃CCO]⁺) at m/z 85, although this is less favored than cleavage adjacent to the carbonyl. A more likely route to a significant fragment is the loss of the acetyl radical (CH₃CO•) to form the pivaloyl cation at m/z 85.
Formation of the tert-Butyl Cation : The highly stable tert-butyl cation ([(CH₃)₃C]⁺) at m/z 57 is another expected major fragment, arising from cleavage of the C3-C4 bond with charge retention on the alkyl fragment. docbrown.info
| Predicted Mass Spectrometry Fragments of this compound | | :--- | :--- | :--- | | m/z | Proposed Fragment Ion | Proposed Neutral Loss | | 128 | [C₇H₁₂O₂]⁺• | (Molecular Ion) | | 85 | [(CH₃)₃CCO]⁺ | •COCH₃ | | 71 | [CH₃COCO]⁺ | •C(CH₃)₃ | | 57 | [(CH₃)₃C]⁺ | •COCOCH₃ | | 43 | [CH₃CO]⁺ | •COC(CH₃)₃ | This is an interactive data table. Click on the headers to sort.
Ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) separates ions in the gas phase based on their size, shape, and charge. nih.govscielo.org.co This technique is particularly valuable for analyzing molecules with conformational flexibility. mdpi.com The C2-C3 single bond in this compound allows for rotation, potentially giving rise to different conformers (e.g., syn and anti orientations of the carbonyl groups). The bulky tert-butyl group likely influences the conformational preference. IM-MS could be employed to separate these conformers, providing experimental data on the gas-phase structure and rotational energy barrier of the molecule. researchgate.netresearchgate.net
Higher-order mass spectrometry, or MSⁿ, involves multiple stages of fragmentation. An ion of interest from the initial mass spectrum is isolated, fragmented again (MS/MS or MS²), and its daughter ions are analyzed. This process can be repeated to build a detailed fragmentation tree. For this compound, MSⁿ could be used to differentiate between isobaric fragments (ions with the same nominal mass). For example, fragmentation of the m/z 85 ion ([C₄H₉CO]⁺) would be expected to lose carbon monoxide (CO) to produce the tert-butyl cation at m/z 57. This two-step fragmentation (M⁺• → 85 → 57) provides conclusive evidence for the connectivity of the atoms within the original molecule.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy probe the bonding and electronic structure of a molecule by measuring its interaction with electromagnetic radiation.
Vibrational Spectroscopy (Infrared - IR) : An FTIR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups. nih.gov The most diagnostic feature for an α-diketone is the pair of strong C=O stretching absorptions. Due to symmetric and asymmetric coupling of the two carbonyl oscillators, two distinct bands are typically observed.
| Predicted IR Absorption Bands for this compound | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | | 2970-2870 | Strong | C-H (sp³) stretching (tert-butyl and methyl) | | ~1725 | Strong | C=O asymmetric stretching | | ~1710 | Strong | C=O symmetric stretching | | 1470-1365 | Medium-Strong | C-H bending | This is an interactive data table. These absorptions are characteristic of an aliphatic α-diketone.
Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis) : The electronic spectrum is determined by the molecule's chromophores. The conjugated dicarbonyl system of this compound contains both n and π electrons, leading to predictable electronic transitions.
n → π Transitions: These transitions involve the promotion of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π orbital. For α-diketones, these transitions are electronically forbidden but made weakly allowed through vibronic coupling. They occur at longer wavelengths (in the near-UV or visible region) with low molar absorptivity and are responsible for the characteristic pale yellow color of many α-diketones.
π → π Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π orbital. They are electronically allowed, resulting in strong absorptions at shorter wavelengths, typically in the far-UV region.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, the FTIR spectrum is dominated by the vibrational modes of its constituent bonds.
The most characteristic absorption bands for α-diketones like this compound are the C=O stretching vibrations. Typically, α-diketones exhibit strong C=O stretching bands in the region of 1700–1750 cm⁻¹. The presence of two adjacent carbonyl groups can sometimes lead to splitting of this band or the appearance of multiple peaks due to symmetric and asymmetric stretching modes.
Beyond the carbonyl absorptions, the spectrum of this compound would also display features corresponding to the hydrocarbon portions of the molecule. Strong C-H stretching vibrations from the methyl and tert-butyl groups are expected in the 2880–2940 cm⁻¹ range. docbrown.infodocbrown.info Additionally, C-H deformation vibrations for these groups would appear between 1365 and 1480 cm⁻¹. docbrown.infodocbrown.info Skeletal C-C vibrations, which are generally weaker, also contribute to the unique "fingerprint" region of the spectrum (below 1500 cm⁻¹), allowing for definitive identification of the compound. docbrown.infodocbrown.info The absence of bands in other regions, such as the O-H stretching region around 3200-3600 cm⁻¹, confirms the absence of hydroxyl groups, which would be present in the enol tautomer.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretching | 1700–1750 |
| C-H (in CH₃ and C(CH₃)₃) | Stretching | 2880–2940 |
| C-H (in CH₃ and C(CH₃)₃) | Deformation | 1365–1480 |
| C-C | Skeletal Vibrations | <1500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. ijnrd.orgnumberanalytics.com For α-diketones such as this compound, the key chromophore is the conjugated dicarbonyl system.
These compounds typically exhibit two main types of electronic transitions:
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair on an oxygen atom) to an anti-bonding π* orbital. learnbin.netdavuniversity.org For α-diketones, these transitions are of lower energy and thus occur at longer wavelengths, often appearing in the visible or near-UV region. nsf.govscribd.com These bands are characteristically weak, with low molar absorptivity (ε), because they are formally forbidden by selection rules. williams.edu
π → π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. learnbin.netdavuniversity.org These are higher energy transitions and therefore appear at shorter wavelengths in the UV region. scribd.com They are typically much more intense (higher ε) than n → π* transitions. learnbin.net
The absorption spectrum of α-diketones often shows a distinct band in the visible range and another in the UV range. For instance, similar α-diketones exhibit visible bands with irregular vibrational structure and a UV band that may show diffuse, regular vibrational structure. nsf.gov The exact position and intensity of these absorption bands can be influenced by the solvent polarity.
| Transition | Wavelength Region | Molar Absorptivity (ε) |
| n → π | Visible / Near-UV | Low |
| π → π | UV | High |
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction of this compound Derivatives and Complexes
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com While obtaining a single crystal of this compound itself might be challenging, the analysis of its derivatives and metal complexes provides invaluable structural information.
Research has shown that bis-β-diketonato ligands, which are structurally related to this compound, can form well-defined crystalline complexes with various metal ions like copper(II), iron(III), zinc(II), and palladium(II). uq.edu.auuq.edu.ausemanticscholar.orgresearchgate.netcore.ac.uk For example, a dinuclear copper(II) complex with a ligand derived from 1,1'-(pyridine-3,5-diyl)bis(4,4-dimethylpentane-1,3-dione) has been characterized by X-ray diffraction, revealing a five-coordinate geometry around the copper centers. researchgate.net Similarly, trinuclear copper(II) complexes have been formed with 1,1-(1,4-phenylene)-bis(4,4-dimethylpentane-1,3-dione), and their extended supramolecular architectures with nitrogen donor bases have been elucidated using X-ray crystallography. uq.edu.au
Electron Diffraction Techniques for Microcrystalline Samples
When single crystals of sufficient size for X-ray diffraction cannot be grown, electron diffraction techniques offer a powerful alternative for structural analysis of microcrystalline or nanocrystalline powders. rigaku.comnih.govnih.gov Techniques like Microcrystal Electron Diffraction (MicroED) have gained prominence for determining the structures of small organic molecules and pharmaceuticals from crystals smaller than a micrometer. rigaku.comnih.govnih.gov
Electron diffraction is particularly suited for submicron-sized crystals because electrons interact much more strongly with matter than X-rays. rigaku.comacs.org This allows for data collection from extremely small samples. nih.gov The process involves collecting a series of electron diffraction patterns as the crystal is rotated, which are then used to reconstruct the three-dimensional crystal structure. acs.org
For a compound like this compound, if it only forms as a microcrystalline powder, electron diffraction could be the key to unlocking its solid-state structure. This method has been successfully applied to determine the structures of various organic compounds, including complex natural products and active pharmaceutical ingredients. nih.gov However, a key consideration for organic materials is their sensitivity to the electron beam, which can cause radiation damage. acs.orgosti.gov This is often mitigated by using low electron doses and cryogenic cooling of the sample. acs.org
Tautomerism and Isomerism in Diketone Systems
Spectroscopic Evidence for Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds, where an equilibrium exists between the keto form (containing a C=O bond) and the enol form (containing a C=C-OH group). masterorganicchemistry.com For α-diketones like this compound, the potential for tautomerism exists, although the equilibrium generally favors the diketo form. However, the presence of the enol tautomer can be detected and quantified using various spectroscopic techniques. mdpi.com
Spectroscopic evidence for the less stable enol form can be sought under different conditions. The position of the keto-enol equilibrium is known to be influenced by factors such as solvent polarity, temperature, and the presence of substituents. mdpi.comresearchgate.net
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomeric equilibria. mdpi.com In the enol form of a diketone, a characteristic signal for the enolic hydroxyl proton (-OH) would appear in the ¹H NMR spectrum. researchgate.net The chemical shifts of the carbons involved in the tautomerism would also differ significantly between the keto and enol forms in the ¹³C NMR spectrum. mdpi.comresearchgate.net Studies on related β-diketones have shown that the percentage of the enol form can vary significantly with the solvent, with non-polar solvents often favoring the enol form due to the formation of intramolecular hydrogen bonds. masterorganicchemistry.commdpi.com
UV-Vis Spectroscopy: The electronic absorption spectra of the keto and enol forms are distinct. The enol form, with its C=C-OH conjugated system, typically exhibits a strong absorption at a different wavelength compared to the n → π* transition of the keto form. scribd.com Changes in the UV-Vis spectrum with solvent polarity can provide evidence for a shifting tautomeric equilibrium. mdpi.com
FTIR Spectroscopy: While the diketo form is characterized by its C=O stretch, the enol form would show a broad O-H stretching band and a C=C stretching vibration. The appearance, even at low intensity, of these bands would indicate the presence of the enol tautomer.
For many simple diketones, the equilibrium lies heavily towards the diketo form. However, for related β-diketones, the enol form can be significantly stabilized by intramolecular hydrogen bonding, forming a stable six-membered ring. nih.gov While less common for α-diketones, the possibility of enolization remains and can be investigated spectroscopically under various conditions.
Computational Chemistry and Theoretical Studies on 4,4 Dimethylpentane 2,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying systems like 4,4-dimethylpentane-2,3-dione. DFT calculations can predict molecular geometries, orbital energies, and reactivity descriptors.
While specific DFT studies focusing solely on this compound are not prevalent in the surveyed literature, extensive research on closely related α-diketones provides significant insight. For instance, studies on the reactions of Criegee intermediates (like CH2OO) with α-diketones such as 2,3-butanedione (B143835) (biacetyl) and 2,3-pentanedione (B165514) (acetylpropionyl) utilize DFT to map out potential energy surfaces and understand reactivity. nsf.govescholarship.org These studies often employ functionals like M06-2X with large basis sets (e.g., aug-cc-pVTZ) to accurately capture the energetics of the reaction pathways. nsf.govescholarship.org
The reactivity of these ketones is interpreted using Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. For example, in the reaction with CH2OO, the energy gap between the LUMO of the diketone and the HOMO of the Criegee intermediate correlates with the reaction rate. nsf.govescholarship.org DFT calculations have also been applied to study diketone radical cations, exploring their ketonic and enolic forms. thegoodscentscompany.com
| Compound | HOMO (eV) | LUMO (eV) | LUMO+1 (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 2,3-Butanedione (Biacetyl) | -12.01 | -0.57 | -0.08 | 11.44 |
| 2,3-Pentanedione (Acetylpropionyl) | -11.75 | -0.55 | -0.04 | 11.20 |
The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the electron density (calculated via methods like DFT) to characterize chemical bonding. AIM can identify bond critical points (BCPs) and ring critical points (RCPs), and the properties of the electron density at these points reveal the nature of the chemical interactions, such as covalent or hydrogen bonds.
Specific AIM analyses for this compound were not identified in the searched literature. However, the methodology has been applied to its structural isomers and related compounds, such as β-diketones (e.g., 2,4-pentanedione), to study the nature of intramolecular hydrogen bonds in their enol forms. researchgate.net For these systems, AIM analysis of the electron density and its Laplacian at the BCP of the O-H···O interaction helps to quantify the strength and nature of the hydrogen bond, correlating it with geometric parameters and spectroscopic data. researchgate.net Such an analysis on this compound could, in principle, be used to study the interactions between the adjacent carbonyl groups.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule, identifying stable conformers, the pathways for interconversion, and thermodynamic properties. nih.govnih.gov
For this compound, MD simulations could be employed to explore the rotational dynamics around the C-C single bonds. The flexibility of the molecule is determined by the rotational barrier between the acetyl and pivaloyl groups. MD simulations would provide insight into the preferred dihedral angles and the time scale of conformational changes.
Theoretical Predictions of Spectroscopic Parameters
Computational methods are frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. Theoretical calculations can provide valuable information on vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). acs.org
Although studies dedicated to the theoretical prediction of the full spectroscopic profile of this compound are not available in the searched literature, the methods for such predictions are well-established. DFT calculations, for example, are routinely used to compute vibrational frequencies and NMR chemical shifts. acs.orgnih.gov Research on derivatives of the related 2,4-pentanedione has shown that calculated ¹H-NMR chemical shifts (δ(H)) correlate well with hydrogen-bond distances and topological parameters from AIM analysis. researchgate.net Similarly, theoretical methods have been instrumental in assigning the vibrational spectra of related diketones by correlating calculated frequencies with experimental IR and Raman bands.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products. Computational chemistry is an indispensable tool for modeling these reaction pathways and calculating the energy barriers associated with them.
Studies on the fragmentation of the ionized homolog, 2,3-pentanedione, have been conducted using high-level ab initio methods like G3 theory. researchgate.net These studies map the potential energy surface for competing fragmentation channels, such as the loss of carbon monoxide (CO) and ethylene (B1197577) (C₂H₄). researchgate.net The calculations identify the structures of the transition states and their corresponding energy barriers, explaining the observed product ratios in mass spectrometry experiments. researchgate.net
Furthermore, the reaction pathways of α-diketones with atmospheric radicals have been investigated using DFT. The reaction of the Criegee intermediate CH₂OO with α-diketones proceeds via a 1,3-dipolar cycloaddition. nsf.govescholarship.org Calculations show the reaction begins with the formation of a pre-reactive van der Waals complex, followed by a transition state leading to a five-membered ring secondary ozonide (SOZ). nsf.govescholarship.org The calculated potential energy surface for the model reaction of CH₂OO with biacetyl is detailed below.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (CH₂OO + Biacetyl) | 0.0 |
| Van der Waals Complex | -6.1 |
| Transition State (TS) | -0.5 |
| Secondary Ozonide (SOZ) | -49.8 |
This type of analysis reveals that the reaction is highly exothermic and has a submerged transition state, indicating a rapid reaction rate, which is consistent with experimental findings. nsf.govescholarship.org
Elucidation of Reaction Mechanisms and Chemical Transformations Involving 4,4 Dimethylpentane 2,3 Dione
Mechanistic Investigations of Nucleophilic and Electrophilic Reactions
The reactivity of 4,4-dimethylpentane-2,3-dione is largely dictated by the electrophilic nature of its carbonyl carbons. Nucleophiles, which are electron-rich species, readily attack these carbons. masterorganicchemistry.com The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
A classic example of a nucleophilic addition reaction is the Grignard reaction. With a diketone like this compound, the reaction can proceed in a stepwise manner. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would first involve the nucleophilic attack of the methyl group on one of the carbonyl carbons. askfilo.com Subsequent protonation would yield a hydroxyketone. A second equivalent of the Grignard reagent can then attack the remaining carbonyl group, ultimately forming a diol after protonation. askfilo.com
Electrophilic reactions at the carbonyl oxygen are also possible, typically involving protonation or coordination to a Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.
Free Radical Chain Reactions and Intermediate Characterization
Free radical reactions involving diones like this compound can be initiated by heat, UV radiation, or chemical initiators. libretexts.orggoogle.com These reactions proceed through a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orgsavemyexams.comlibretexts.org
Initiation: This phase involves the formation of a radical species. For instance, a radical initiator can abstract a hydrogen atom from the alpha-carbon of this compound, forming a resonance-stabilized radical intermediate.
Propagation: The newly formed radical can then react with other molecules, propagating the chain reaction. libretexts.org This could involve addition to an alkene or further abstraction reactions.
Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.orgsavemyexams.com
The characterization of radical intermediates is often accomplished using techniques like electron spin resonance (ESR) spectroscopy, which can detect species with unpaired electrons. bbhegdecollege.com
Rearrangement Reactions and Carbocation Chemistry
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. mvpsvktcollege.ac.innumberanalytics.comslideshare.net In the context of this compound, these reactions can be initiated by the formation of a carbocation intermediate. For example, acid-catalyzed cyclialkylation of related compounds has been shown to proceed through unexpected rearrangements involving carbocation intermediates. researchgate.net The stability of the carbocation often dictates the course of the rearrangement, with a tendency to form more stable tertiary or resonance-stabilized carbocations. mvpsvktcollege.ac.in
One type of rearrangement relevant to dicarbonyl compounds is the benzilic acid rearrangement, where an α-diketone is converted to an α-hydroxy carboxylic acid upon treatment with a strong base. While typically demonstrated with aromatic diketones, the underlying principle involves nucleophilic attack of a hydroxide (B78521) ion on one carbonyl group, followed by a 1,2-shift of an alkyl or aryl group to the adjacent carbonyl carbon.
Kinetics of Reactions with this compound
The study of reaction kinetics provides insight into the rate and mechanism of a chemical transformation. abuad.edu.nglibretexts.org The rate of a reaction involving this compound can be influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts. libretexts.org
For instance, in reactions involving nucleophilic attack, the rate law would likely show a dependence on the concentrations of both the dione (B5365651) and the nucleophile. The rate constant, k, is a proportionality constant that is independent of concentration but dependent on temperature, often described by the Arrhenius equation. libretexts.org
Kinetic studies on related dione systems, such as the ene reactions of 4-phenyl-1,2,4-triazoline-3,5-dione, have shown that solvent effects and pressure can significantly influence reaction rates, providing information about the transition state structure. researchgate.net Similar studies on this compound would be valuable for elucidating detailed reaction mechanisms. The rate of reactions can be monitored by various techniques, including spectroscopy and chromatography, to determine the change in concentration of reactants or products over time. abuad.edu.ng
Derivatization and Functionalization Strategies
The versatile reactivity of this compound allows for its use as a building block in the synthesis of more complex molecules through various derivatization and functionalization strategies. researchgate.netuni-muenchen.de
The ketone groups in this compound are amenable to a wide range of transformations. researchgate.net For example, they can be reduced to alcohols, converted to alkenes via the Wittig reaction, or transformed into amines through reductive amination. The selective functionalization of one ketone group over the other can be a synthetic challenge but can be achieved through the use of protecting groups or by exploiting subtle differences in reactivity. Discrete polyketones derived from related diones have been functionalized to create luminescent chromophores and ion adsorbents. researchgate.netresearchgate.net
Condensation reactions are a key feature of dicarbonyl chemistry. This compound can undergo intramolecular or intermolecular condensation reactions to form new ring systems. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. researchgate.netacs.org
Intramolecular cyclization reactions, such as the Dieckmann condensation, are possible if the dione is part of a larger molecule with another ester functionality at an appropriate distance, leading to the formation of cyclic β-keto esters. libretexts.org Such cyclization reactions are fundamental in the synthesis of five- and six-membered rings. libretexts.org The dione can also participate in condensation reactions with other molecules to form heterocyclic compounds. For instance, condensation with 1-methylguanidine has been used in the synthesis of a pyrimidine (B1678525) derivative. google.com
Coordination Chemistry and Ligand Design Employing 4,4 Dimethylpentane 2,3 Dione Scaffolds
4,4-Dimethylpentane-2,3-dione as a Ligand Precursor
The structure of this compound, an α-diketone, provides a versatile scaffold for creating more intricate molecular architectures. The presence of two adjacent carbonyl groups is a key feature for designing ligands capable of binding to metal ions. Through chemical modification, this simple diketone can be transformed into polydentate ligands, which are molecules that can attach to a central metal atom through multiple donor atoms. libretexts.orgnumberanalytics.comyoutube.com
Design and Synthesis of Polydentate Ligands with Diketone Domains
The design of polydentate ligands from diketone precursors like this compound is a strategic approach in coordination chemistry to build specific supramolecular structures. researchgate.net The primary method for incorporating the diketone moiety into larger ligand systems is through condensation reactions. A common and well-established technique is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. researchgate.net For instance, reacting a diketone like pinacolone (B1678379) (a structural isomer of this compound) with appropriate pyridinecarboxylic acid methyl esters can yield bifunctional ligands that contain both a β-diketonate site for anionic chelation and a neutral pyridine (B92270) site for further coordination. researchgate.net
Another strategy involves creating molecules that feature more than one β-diketone unit, known as poly-β-diketones. researchgate.net These are valuable for constructing multinucleating ligands that can bind multiple metal ions, leading to the formation of complex architectures such as metallamacrocycles, linear arrays, and cage clusters. researchgate.net The synthesis of these polydentate ligands often requires multi-step procedures tailored to connect the diketone fragments with various organic spacers, thereby controlling the final geometry and properties of the resulting metal complexes. Furthermore, metal ions themselves can be used as templates to guide the synthesis of complex ligands that might not form in the absence of the metal, a process known as template synthesis. nih.govmdpi.com This highlights the symbiotic relationship between ligand design and coordination chemistry.
Formation and Characterization of Metal Complexes
Once suitable ligands are synthesized, they react with metal salts to form coordination complexes. The diketone portion of the ligand, typically after deprotonation to form a diketonate anion, acts as a strong bidentate chelating agent, binding to a metal ion through its two oxygen atoms to form a stable chelate ring. libretexts.orgresearchgate.netprochemonline.com
Synthesis of Metal-Diketone Chelates
The synthesis of metal-diketone chelates is generally straightforward. A typical procedure involves the reaction of a metal salt with the diketone ligand in a suitable solvent. prochemonline.com For example, metal(II) acetates are often reacted with the β-diketone ligand in a solvent like methanol. The mixture is refluxed, and upon cooling, the metal chelate complex precipitates and can be collected. tsijournals.com The choice of solvent can range from water to various organic solvents, depending on the solubility of the reactants. prochemonline.com The resulting metal β-diketonates are often stable, soluble in organic solvents, and can be volatile, which is a useful property for applications like chemical vapor deposition. prochemonline.com
Table 1: General Properties of this compound Note: This table is interactive. You can sort and filter the data.
| Property | Value | Source |
| Chemical Formula | C7H12O2 | nih.gov |
| Molecular Weight | 128.17 g/mol | nih.gov |
| CAS Number | 40898-19-9 | nih.govlookchem.com |
| Appearance | Data not available | |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Rotatable Bond Count | 2 | lookchem.com |
Structural Analysis of Coordination Complexes (e.g., Square Planar, Square Pyramidal Geometries)
The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the nature of the ligands. For metal ions with a d⁸ electronic configuration, such as Ni(II), Pd(II), and Pt(II), coordination with bidentate diketonate ligands frequently results in a four-coordinate, square planar geometry. prochemonline.comnumberanalytics.com In these complexes, the four donor oxygen atoms from two diketonate ligands lie in the same plane as the central metal ion. numberanalytics.com An example is the complex [Pd(bpm)2], where 'bpm' is the anion of benzoylpivaloylmethane, a β-diketone; this complex adopts a square planar structure. researchgate.net
Other geometries are also possible. For instance, a five-coordinate square pyramidal geometry can be observed. This occurs in a tetranuclear copper complex where two planar dinuclear units are linked, resulting in each copper ion having a coordination environment that is approximately square pyramidal. researchgate.net In polynuclear complexes, diketonate ligands can act as bridges between metal centers, leading to the formation of extended polymeric structures. nih.gov The steric bulk of the substituents on the diketone ligand can also play a crucial role, influencing whether a monomeric complex or an oligomeric structure is formed. researchgate.net
Table 2: Common Coordination Geometries in Metal-Diketonate Complexes Note: This table is interactive. You can sort and filter the data.
| Geometry | Coordination Number | Typical Metal Ions | Description | Source(s) |
| Square Planar | 4 | d⁸ ions (Ni²⁺, Pd²⁺, Pt²⁺) | Four ligands arranged at the corners of a square around the central metal. | prochemonline.comnumberanalytics.com |
| Square Pyramidal | 5 | Cu²⁺ | Four ligands in a plane with a fifth ligand above or below the plane. | researchgate.net |
| Octahedral | 6 | Mn²⁺, Fe²⁺, Co²⁺ | Six ligands surrounding the central metal ion. Often seen in complexes with additional ligands. | rsc.org |
| Polymeric | Variable | Lanthanides, Pb²⁺ | Ligands bridge multiple metal centers to form extended chains or networks. | nih.gov |
Electronic Structure and Bonding in Metal Complexes
The bond between the metal and the diketonate ligand is a central aspect of these complexes. Detailed computational studies, such as those using density functional theory (DFT), have provided deep insights into this interaction. tandfonline.com The analysis reveals that the bonding is primarily dominated by electrostatic interactions between the positively charged metal ion and the negatively charged diketonate ligand. tandfonline.com
Supramolecular Assembly and Extended Structures
The design of polydentate ligands containing diketone domains opens the door to the construction of complex, multi-component assemblies known as supramolecular structures. These are formed through the self-assembly of individual metal complexes, guided by non-covalent interactions or the bridging capabilities of the ligands. researchgate.net
When ligands possessing more than one diketonate unit are used, they can coordinate to multiple metal ions, leading to the formation of a wide variety of supramolecular architectures. researchgate.net These can range from discrete, closed structures like metallamacrocycles and cage clusters to extended, open structures like linear or helical polymers. researchgate.netnih.gov For example, heterometallic complexes can form polymeric chains where different metal ions are linked by bridging oxygen atoms from the ligands. nih.gov The specific architecture obtained is highly dependent on the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions. These advanced structures are of great interest in materials science and crystal engineering due to their potential for novel electronic, magnetic, and catalytic properties. researchgate.net
Self-Assembly of Metallosupramolecular Architectures
The principles of self-assembly, where molecules spontaneously organize into well-defined, stable structures, are central to the construction of complex metallosupramolecular architectures. While specific research directly employing this compound in this context is limited, the broader class of β-diketone ligands has been extensively used to create discrete, high-symmetry structures such as molecular cages, squares, and capsules. These assemblies are held together by the coordination bonds between the diketonate ligand and metal ions. The steric hindrance provided by the tert-butyl group in this compound could be strategically utilized to control the nuclearity and topology of self-assembled structures, potentially leading to novel host-guest systems with tailored cavities.
Coordination Polymers and Network Structures
Coordination polymers are extended networks of metal ions linked by organic bridging ligands. The bifunctional nature of diketone ligands makes them suitable candidates for the construction of one-, two-, or three-dimensional coordination polymers. The specific use of this compound in forming such extended networks is an area of growing interest. The interplay between the coordinating ability of the dione (B5365651) moiety and the steric demands of the tert-butyl group can be expected to direct the formation of unique network topologies with potential applications in areas such as gas storage, separation, and heterogeneous catalysis.
| Compound Name | Formula |
| This compound | C7H12O2 |
Catalytic Applications of this compound-Based Catalysts
The ability of this compound to form stable complexes with a range of transition metals makes it a promising ligand for the development of novel catalysts. The electronic environment around the metal center, which is crucial for catalytic activity, can be fine-tuned by the diketonate ligand.
Hydrosilylation Catalysis
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamentally important reaction in organic synthesis and materials science. While platinum-based catalysts are commonly used, there is a significant drive to develop catalysts based on more abundant and less expensive metals. Research into the use of metal complexes with diketone ligands for hydrosilylation is an active area. Although specific data for this compound-based catalysts in hydrosilylation is not widely available, related β-diketonate complexes of metals like iron and cobalt have shown promise. The steric and electronic properties of this compound could offer advantages in controlling the selectivity and efficiency of hydrosilylation reactions.
A hypothetical study on the hydrosilylation of styrene (B11656) with a generic silane (B1218182) catalyzed by a transition metal complex of this compound might yield the following illustrative data:
| Catalyst Precursor | Silane | Product | Yield (%) |
| [M(this compound)n] | HSiR3 | α-silyl styrene | 85 |
| [M(this compound)n] | HSiR3 | β-silyl styrene | 15 |
This table is illustrative and based on general principles of hydrosilylation catalysis, not on specific reported data for this compound.
Advanced Analytical Methodologies in the Research of 4,4 Dimethylpentane 2,3 Dione
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of chemical compounds, including 4,4-Dimethylpentane-2,3-dione. openaccessjournals.comspecificpolymers.com This method utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The differential interactions of the sample components with the stationary phase lead to their separation. openaccessjournals.com For diketones like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. jfda-online.com In RP-HPLC, the stationary phase is nonpolar, and a polar mobile phase is used.
The purity of this compound can be accurately determined by analyzing the chromatogram obtained from an HPLC run. A pure sample will ideally show a single, sharp peak, while the presence of impurities will be indicated by additional peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. Method validation is a critical step to ensure the reliability of the HPLC analysis for purity determination, encompassing parameters like specificity, linearity, precision, and accuracy. jfda-online.comresearchgate.net For instance, a typical mobile phase for the analysis of a related diketone, 3,3-Dimethylpentane-2,4-dione, consists of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com
Table 1: Typical HPLC Parameters for Diketone Analysis
| Parameter | Value/Type | Source |
| Column | C18 (e.g., LiChrosorb 100 RP-18, Zorbox Eclipse XDB-C18) | jfda-online.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water/Acid (e.g., Phosphoric, Formic) or Acetonitrile/Phosphate Buffer | researchgate.netsielc.com |
| Detection | UV Absorbance (e.g., 210-239 nm) | researchgate.netchromatographyonline.commmv.org |
| Flow Rate | 0.4 - 1.0 mL/min | jfda-online.commmv.org |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. ijsrtjournal.comirjmets.com This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures (up to 15,000 psi or 1030 bar). irjmets.comwaters.com The foundational principles of UPLC are rooted in the van Deemter equation, which relates chromatographic efficiency to the linear velocity of the mobile phase. austinpublishinggroup.com The smaller particle size in UPLC columns leads to a more efficient separation and allows for the use of shorter columns and higher flow rates without sacrificing resolution. waters.comcreative-proteomics.com
In the context of this compound, which can be classified as a volatile organic compound (VOC), UPLC is particularly advantageous. nih.govnih.gov UPLC systems, often coupled with mass spectrometry (UPLC-MS), are extensively used for the analysis of VOC metabolites in various matrices. nih.govnih.govresearchgate.net This high-throughput technique allows for the rapid analysis of a large number of samples, which is crucial in fields like metabolomics and environmental analysis. austinpublishinggroup.com The enhanced sensitivity of UPLC is also beneficial for detecting trace amounts of the compound or its impurities. ijsrtjournal.com
Table 2: Comparison of HPLC and UPLC
| Feature | HPLC | UPLC | Source |
| Particle Size | 3-5 µm | < 2 µm | irjmets.com |
| Pressure | Lower | Up to 15,000 psi | waters.com |
| Analysis Time | Longer | Shorter | ijsrtjournal.com |
| Resolution | Good | Higher | ijsrtjournal.com |
| Solvent Consumption | Higher | Lower | ijsrtjournal.com |
Preparative Chromatography for Isolation
When a pure sample of this compound is required for further studies, such as structural elucidation or as a reference standard, preparative chromatography is the method of choice. lhyiqi.com Unlike analytical chromatography, which aims to identify and quantify components, the goal of preparative chromatography is to isolate and purify a specific compound from a mixture. lhyiqi.com This technique can be scaled up to handle larger quantities of material. chromatographyonline.com
The principles of separation in preparative chromatography are the same as in analytical HPLC, but the column dimensions are significantly larger to accommodate higher sample loads. chromatographyonline.com Following the separation, fractions containing the purified this compound are collected. The purity of these fractions is then typically verified using analytical HPLC. chromatographyonline.com While methods like distillation can sometimes be used for purification, preparative chromatography is often necessary to remove by-products, especially in complex reaction mixtures. beilstein-journals.org For some diketones, purification via the formation and subsequent decomposition of metal chelates is another viable strategy. beilstein-journals.org
Q & A
Q. What are the recommended synthetic routes for 4,4-dimethylpentane-2,3-dione, and how can reaction efficiency be optimized?
this compound can be synthesized via aldol condensation or oxidative dimerization of ketone precursors. For example, using 4-methylpentan-2-one as a starting material, base-catalyzed aldol condensation followed by oxidation with MnO₂ or CrO₃ can yield the diketone. Optimization involves:
Q. How can spectroscopic techniques differentiate this compound from structural isomers?
Key spectroscopic markers include:
- ¹H NMR : Two singlet peaks for the methyl groups (δ ~1.2–1.4 ppm) and absence of α-proton signals due to steric hindrance.
- ¹³C NMR : Distinct carbonyl resonances (δ ~200–210 ppm) and quaternary carbon signals (δ ~30–40 ppm).
- IR spectroscopy : Strong C=O stretches at ~1700–1750 cm⁻¹ and C-H bending of methyl groups at ~1375 cm⁻¹ .
- Mass spectrometry : Molecular ion peak at m/z 128 (C₇H₁₂O₂) and fragmentation patterns (e.g., loss of CO groups) .
Q. What are the stability considerations for handling and storing this compound?
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or keto-enol tautomerism.
- Reactivity : Avoid strong acids/bases and transition metals (e.g., Fe³⁺, Cu²⁺) to prevent decomposition or polymerization .
- Handling : Use glass or PTFE containers; avoid plastics due to potential leaching .
Advanced Research Questions
Q. How does this compound participate in organocatalytic asymmetric reactions?
The diketone acts as a Michael acceptor in enamine catalysis. For example, in asymmetric aldol reactions:
- Mechanism : Proline-derived catalysts form enamines with ketones, which attack the diketone’s electrophilic carbonyl.
- Stereocontrol : Bulky methyl groups induce steric hindrance, favoring syn or anti selectivity depending on catalyst design .
- Applications : Synthesis of chiral tertiary alcohols or polyketide precursors .
Q. What computational methods validate the electronic and steric effects of this compound in reaction design?
- DFT calculations : Model transition states to predict regioselectivity (e.g., Fukui indices for electrophilic sites).
- Molecular dynamics : Simulate steric interactions between methyl groups and catalysts .
- Solvent modeling : COSMO-RS to assess solubility and stability in polar aprotic solvents (e.g., DMSO, THF) .
Q. How can contradictory data on the diketone’s solubility and reactivity be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
